molecular formula C10H12N4O B2822837 3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine CAS No. 672925-37-0

3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine

Cat. No. B2822837
M. Wt: 204.233
InChI Key: VGEPUPBORSZCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” is a type of pyrimidopyrimidine, which are two fused pyrimidine rings with four possible structural isomers . These are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimidopyrimidines involves various methods. One common method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the compounds into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” is complex due to the presence of two fused pyrimidine rings. The 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The reactivity of the substituents linked to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, is a significant aspect of the chemical reactions of these compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed methods for synthesizing various derivatives of isoxazolo[5,4-d]pyrimidine and have evaluated their biological activities. For example, the synthesis and antimicrobial activity of pyrido[1,2-a]pyrimidine and isoxazoline derivatives have been explored, showing potential against several microbes (B. C. Merja et al., 2004). Another study highlights the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, leading to the development of pyrrolo[1,2-a]pyrimidine derivatives with potential applications in medicinal chemistry (E. Galenko et al., 2019).

Antimicrobial Activity

Several studies have synthesized pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives, showing promising antimicrobial activity. This underscores the potential of these compounds in developing new antimicrobial agents (H. Sayed et al., 2006).

Anticancer and Antiviral Profiling

The anticancer and antiviral activities of thieno-fused 7-deazapurine ribonucleosides have been studied, revealing low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some antiviral activity (M. Tichy et al., 2017).

Catalysis and Green Chemistry

The use of Keggin heteropolyacid as a green solid acid catalyst for synthesizing isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)-diones demonstrates an environmentally friendly approach to chemical synthesis, offering a one-pot process at room temperature with good yields (F. Bamoharram et al., 2010).

Drug Delivery Systems

The improvement of pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through nanosystem approaches indicates significant progress in drug delivery, addressing issues such as poor water solubility. This can enhance the clinical potential of these compounds as drug candidates (G. Vignaroli et al., 2016).

Future Directions

The future directions for “3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine” and similar compounds involve further exploration of their synthesis methods, reactivities, and biological applications . These compounds have been applied on a large scale in the medical and pharmaceutical fields, and this survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

3-methyl-4-pyrrolidin-1-yl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-8-9(14-4-2-3-5-14)11-6-12-10(8)15-13-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEPUPBORSZCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine

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